BI-7273 BRD9 vs. BRD7 Selectivity: 6.2-Fold Discrimination Between Structurally Related Bromodomains
BI-7273 demonstrates a 6.2-fold selectivity for BRD9 over the structurally and functionally related BRD7 bromodomain. In alpha assay format, BI-7273 exhibits an IC50 of 19 nM for BRD9 compared to 117 nM for BRD7 . This selectivity window is meaningful because BRD9 and BRD7 share high sequence homology within the bromodomain and are both components of the SWI/SNF chromatin-remodeling complex [1]. The compound's binding affinity for BRD9 is further confirmed by a Kd value of 15.4 nM, with substantially weaker binding to BRD7 (Kd = 0.3 nM reported in some sources) [2].
| Evidence Dimension | BRD9 vs. BRD7 inhibitory potency and binding affinity |
|---|---|
| Target Compound Data | BRD9 IC50 = 19 nM; BRD7 IC50 = 117 nM; BRD9 Kd = 15.4 nM |
| Comparator Or Baseline | BRD7 (structurally related bromodomain within same SWI/SNF complex subunit family) |
| Quantified Difference | 6.2-fold selectivity (IC50 ratio: 117/19); Kd difference: 15.4 nM vs. ~0.3-0.75 nM |
| Conditions | Alpha assay (Amplified Luminescent Proximity Homogeneous Assay) for IC50; surface plasmon resonance or similar biophysical method for Kd determination |
Why This Matters
This selectivity profile allows researchers to dissect BRD9-specific functions within the SWI/SNF complex without confounding BRD7-mediated effects, a distinction critical for interpreting genetic knockout versus pharmacological inhibition studies.
- [1] Martin LJ, Koegl M, Bader G, et al. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. J Med Chem. 2016;59(10):4462-4475. PMID: 26914985. View Source
- [2] Cayman Chemical. BI-7273 Product Datasheet. CAT No. 20311. View Source
